molecular formula C20H18FN3O5 B13061329 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide

3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide

Cat. No.: B13061329
M. Wt: 399.4 g/mol
InChI Key: ICANGHDEIQHGIH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide is a complex organic compound belonging to the class of oxazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenethyl group, and a nitro group attached to a benzo[e][1,3]oxazine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as human leucocyte elastase and C1r serine protease . Additionally, the compound may act as a DNA-binding agent, interfering with the replication and transcription processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide is unique due to the presence of the cyclopropyl and fluorophenethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C20H18FN3O5

Molecular Weight

399.4 g/mol

IUPAC Name

3-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-6-nitro-4-oxo-2H-1,3-benzoxazine-7-carboxamide

InChI

InChI=1S/C20H18FN3O5/c21-13-3-1-2-12(8-13)6-7-22-19(25)15-10-18-16(9-17(15)24(27)28)20(26)23(11-29-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2,(H,22,25)

InChI Key

ICANGHDEIQHGIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2COC3=CC(=C(C=C3C2=O)[N+](=O)[O-])C(=O)NCCC4=CC(=CC=C4)F

Origin of Product

United States

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